molecular formula C11H15N3O B169941 N-(pyridin-2-yl)piperidine-4-carboxamide CAS No. 110105-31-2

N-(pyridin-2-yl)piperidine-4-carboxamide

Cat. No.: B169941
CAS No.: 110105-31-2
M. Wt: 205.26 g/mol
InChI Key: KZJVTRDVQOZWCX-UHFFFAOYSA-N
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Description

N-(pyridin-2-yl)piperidine-4-carboxamide: is an organic compound with the molecular formula C11H15N3O It is a derivative of piperidine and pyridine, two important heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridin-2-yl)piperidine-4-carboxamide typically involves the reaction of piperidine derivatives with pyridine carboxylic acids or their derivatives. One common method involves the use of piperidine-4-carboxylic acid, which is reacted with 2-aminopyridine under appropriate conditions to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, often involving the use of catalysts and controlled reaction environments .

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-2-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine carboxylic acids, while reduction may produce piperidine derivatives with altered functional groups .

Scientific Research Applications

Chemical Synthesis

N-(pyridin-2-yl)piperidine-4-carboxamide serves as a crucial building block in the synthesis of more complex molecules. It is utilized in the development of new synthetic methodologies and reaction mechanisms. The compound can undergo several chemical reactions, including:

  • Oxidation : Using agents such as potassium permanganate or hydrogen peroxide.
  • Reduction : Employing lithium aluminum hydride.
  • Substitution : Nucleophilic substitution reactions allow for functionalization of the pyridine or piperidine rings.

These reactions facilitate the creation of derivatives that may possess enhanced properties or novel functionalities.

Biological Research

In biological contexts, this compound is investigated for its potential as a pharmacophore in drug design. It shows promise in various therapeutic areas:

  • Anticancer Activity : Preliminary studies indicate that derivatives of this compound may exhibit anticancer properties, making them candidates for further development as cancer therapeutics.
  • Antimicrobial Properties : The compound has been explored for its ability to combat microbial infections, potentially leading to new antimicrobial agents.
  • Enzyme Inhibition : Research suggests that this compound can interact with specific enzymes or receptors, modulating their activity and resulting in various biological effects.

Medicinal Chemistry

The medicinal applications of this compound extend to the development of new drugs targeting specific molecular pathways. Its derivatives are being studied for:

  • Selective Inhibition : Compounds related to this compound have been shown to selectively inhibit protein kinase B (Akt), which is involved in cell survival and proliferation pathways .

Industrial Applications

In industrial settings, this compound is used in the formulation of materials with enhanced properties. Its unique chemical structure contributes to the development of:

  • Polymers and Catalysts : The compound's reactivity allows it to be incorporated into various materials, improving stability and performance characteristics.

Mechanism of Action

The mechanism of action of N-(pyridin-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the structure of the compound .

Biological Activity

N-(pyridin-2-yl)piperidine-4-carboxamide is a compound that has garnered attention in recent years for its diverse biological activities, particularly in the fields of oncology and virology. This article reviews the current understanding of its biological activity, focusing on its mechanisms of action, efficacy in various diseases, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a pyridine group and a carboxamide functional group. This structure contributes to its interaction with various biological targets, enhancing its pharmacological profile.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound derivatives. These compounds have shown significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and lung cancer cells.

Efficacy Against Cancer Cell Lines

A comparative analysis of the compound's efficacy against different cancer cell lines revealed the following IC50 values:

Cell Line IC50 (μM) Reference
MCF-70.87 - 12.91
MDA-MB-2311.75 - 9.46
H1975 (NSCLC)0.442

These values indicate that this compound exhibits potent growth inhibition compared to standard chemotherapeutic agents like 5-Fluorouracil (5-FU).

The mechanism by which this compound exerts its anticancer effects involves the induction of apoptosis and cell cycle arrest. Studies have shown that treatment with this compound leads to:

  • Increased levels of caspase 9 , indicating activation of the apoptotic pathway.
  • Arrest at the G2/M phase of the cell cycle, which is critical for preventing cancer cell proliferation.

Antiviral Activity

In addition to its anticancer properties, this compound has been investigated for its antiviral activity , particularly as a CCR5 antagonist. This activity is crucial in inhibiting HIV replication by blocking the CCR5 receptor on host cells, which is necessary for viral entry.

Inhibition of HIV Replication

The compound has demonstrated:

Parameter Value Reference
CCR5 Binding Affinity (IC50)3.5 nM
Membrane Fusion Inhibition (IC50)0.42 nM

These findings suggest that this compound could be developed as a therapeutic agent against HIV.

Other Biological Activities

Beyond its anticancer and antiviral effects, this compound has shown potential in other therapeutic areas:

  • Anti-inflammatory Effects : Some derivatives have displayed anti-inflammatory properties, making them candidates for treating inflammatory diseases.
  • Neuroprotective Activity : Preliminary studies indicate neuroprotective effects, suggesting potential applications in neurodegenerative diseases.

Case Studies and Research Findings

Several case studies have documented the effectiveness of this compound in preclinical settings:

  • A study demonstrated significant tumor regression in mice treated with this compound compared to controls.
  • Clinical trials are ongoing to evaluate its safety and efficacy in humans, particularly for HIV treatment.

Properties

IUPAC Name

N-pyridin-2-ylpiperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c15-11(9-4-7-12-8-5-9)14-10-3-1-2-6-13-10/h1-3,6,9,12H,4-5,7-8H2,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZJVTRDVQOZWCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(=O)NC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80552895
Record name N-(Pyridin-2-yl)piperidine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80552895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110105-31-2
Record name N-(Pyridin-2-yl)piperidine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80552895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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